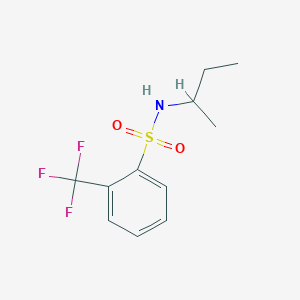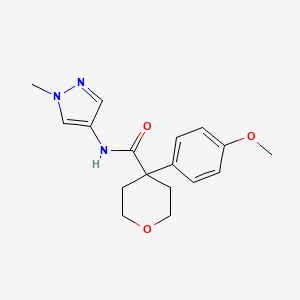
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide, also known as TFB-TBOA, is a chemical compound that has gained attention in the scientific community due to its potential as a tool for studying the glutamate transporter system.
Mecanismo De Acción
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide inhibits the glutamate transporter system by binding to the substrate binding site of EAAT2. This binding prevents the transport of glutamate from the synaptic cleft into glial cells, resulting in an increase in extracellular glutamate levels. This increase in glutamate can lead to excitotoxicity, a process in which excessive glutamate causes neuronal damage and death.
Biochemical and Physiological Effects:
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide inhibits EAAT2 with high potency and selectivity. In vivo studies have shown that N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide increases extracellular glutamate levels in the brain, leading to excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of EAAT2, allowing for the study of the role of EAAT2 in various physiological and pathological processes. Additionally, N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide is stable and easy to use in experiments.
However, N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide also has limitations. It is a non-specific inhibitor of the glutamate transporter system, inhibiting other subtypes in addition to EAAT2. Additionally, N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide can cause excitotoxicity at high concentrations, which can lead to neuronal damage and death.
Direcciones Futuras
There are several future directions for the study of N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide. One direction is the development of more selective inhibitors of EAAT2. This would allow for the study of the role of EAAT2 in various physiological and pathological processes without the risk of inhibiting other subtypes of the glutamate transporter system.
Another direction is the study of the role of EAAT2 in addiction. It has been suggested that EAAT2 plays a role in the development of addiction, and the use of N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide could help to elucidate this role.
Finally, the use of N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of future research. The glutamate transporter system has been implicated in the pathogenesis of these diseases, and the development of drugs that target this system could lead to new treatments for these conditions.
Conclusion:
In conclusion, N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential as a tool for studying the glutamate transporter system. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. The study of N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide has the potential to lead to new treatments for neurodegenerative diseases and a better understanding of the role of the glutamate transporter system in various physiological and pathological processes.
Métodos De Síntesis
The synthesis method for N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide involves several steps. First, 2-(trifluoromethyl)benzenesulfonyl chloride is reacted with butan-2-amine to form N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide. This compound is then purified using column chromatography to obtain the final product, N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide has been used in several scientific research applications, primarily as a tool for studying the glutamate transporter system. Glutamate is a neurotransmitter that is involved in various physiological processes, including learning and memory. The glutamate transporter system is responsible for removing excess glutamate from the synaptic cleft, ensuring proper neurotransmission.
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide is a potent inhibitor of the glutamate transporter system, specifically the excitatory amino acid transporter 2 (EAAT2) subtype. This inhibition allows for the study of the role of EAAT2 in various physiological and pathological processes, including neurodegenerative diseases and addiction.
Propiedades
IUPAC Name |
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2S/c1-3-8(2)15-18(16,17)10-7-5-4-6-9(10)11(12,13)14/h4-8,15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEPGWVDDVHDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]pyridine-4-carboxamide](/img/structure/B7533092.png)

![[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate](/img/structure/B7533103.png)
![N-[3-[[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533106.png)
![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)





![4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7533160.png)
![2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide](/img/structure/B7533168.png)
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533178.png)
![N-[1-[(4-amino-4-oxobutyl)amino]-1-oxo-3-phenylpropan-2-yl]adamantane-1-carboxamide](/img/structure/B7533197.png)